N-(3-aminopropyl)-N-ethyl-N-phenylamine
Overview
Description
N-(3-aminopropyl)-N-ethyl-N-phenylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a phenyl ring, along with ethyl and 3-aminopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropyl)-N-ethyl-N-phenylamine typically involves the reaction of aniline with ethyl bromide and 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Alkylation of Aniline: Aniline is reacted with ethyl bromide in the presence of a base such as sodium hydroxide to form N-ethyl aniline.
Amination: The N-ethyl aniline is then reacted with 3-aminopropylamine under reflux conditions to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-aminopropyl)-N-ethyl-N-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
Chemistry: N-(3-aminopropyl)-N-ethyl-N-phenylamine is used as a building block in organic synthesis. It can be employed in the preparation of various complex molecules and polymers.
Biology: The compound has potential applications in the development of biologically active molecules. It can be used in the synthesis of pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, this compound can be used as an intermediate in the synthesis of drugs. Its derivatives may exhibit pharmacological activities.
Industry: The compound is used in the production of specialty chemicals and materials. It can be employed in the manufacture of dyes, pigments, and surfactants.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-N-ethyl-N-phenylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
- N-(2-aminoethyl)-N-ethyl-N-phenylamine
- N-(3-aminopropyl)-N-methyl-N-phenylamine
- N-(3-aminopropyl)-N-ethyl-N-tolylamine
Comparison: N-(3-aminopropyl)-N-ethyl-N-phenylamine is unique due to the presence of both ethyl and 3-aminopropyl groups attached to the phenyl ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
IUPAC Name |
N'-ethyl-N'-phenylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-2-13(10-6-9-12)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGKUGQRRXYXEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53606-48-7 | |
Record name | N-(3-aminopropyl)-N-ethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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